molecular formula C86H138N32O19S4 B125257 Protegrin-4 CAS No. 157214-61-4

Protegrin-4

Cat. No. B125257
M. Wt: 2052.5 g/mol
InChI Key: DUDXZJRHGONAAZ-ZFOLPASKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protegrin-4 is a small cationic peptide that is found in porcine leukocytes. It is a member of the protegrin family of antimicrobial peptides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Protegrin-4 has been of particular interest to researchers due to its potent antimicrobial activity and its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of protegrin-4 involves the disruption of bacterial cell membranes. It binds to the bacterial membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.

Biochemical And Physiological Effects

Protegrin-4 has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Protegrin-4 has several advantages as a research tool. It is relatively easy to synthesize using SPPS, and it has potent antimicrobial activity against a wide range of bacteria. However, there are also limitations to its use. It can be difficult to work with due to its hydrophobic nature, and its activity can be affected by factors such as pH and salt concentration.

Future Directions

There are several potential future directions for research on protegrin-4. One area of interest is the development of protegrin-4-based therapeutics for the treatment of bacterial infections. Another area of interest is the investigation of the immunomodulatory effects of protegrin-4, which may have implications for the treatment of inflammatory diseases. Finally, there is also potential for the use of protegrin-4 as a research tool for the study of bacterial membrane structure and function.

Synthesis Methods

Protegrin-4 can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for the synthesis of peptides. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified.

Scientific Research Applications

Protegrin-4 has been the subject of extensive research due to its potential as a therapeutic agent. It has been shown to have potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant strains. In addition, it has been shown to have activity against fungi and viruses.

properties

CAS RN

157214-61-4

Product Name

Protegrin-4

Molecular Formula

C86H138N32O19S4

Molecular Weight

2052.5 g/mol

IUPAC Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-[(2S)-butan-2-yl]-30-(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-24-(1H-indol-3-ylmethyl)-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C86H138N32O19S4/c1-9-45(8)68-82(137)115-61-41-141-138-38-58(76(131)109-53(20-14-28-99-85(93)94)71(126)104-36-65(123)108-57(75(130)118-68)32-47-33-101-51-18-11-10-16-49(47)51)113-74(129)56(31-46-22-24-48(119)25-23-46)111-77(132)59(112-73(128)55(30-42(2)3)110-72(127)54(21-15-29-100-86(95)96)107-63(121)35-102-62(120)34-103-70(125)50(87)17-12-26-97-83(89)90)39-139-140-40-60(114-81(136)67(44(6)7)117-79(61)134)78(133)116-66(43(4)5)80(135)105-37-64(122)106-52(69(88)124)19-13-27-98-84(91)92/h10-11,16,18,22-25,33,42-45,50,52-61,66-68,101,119H,9,12-15,17,19-21,26-32,34-41,87H2,1-8H3,(H2,88,124)(H,102,120)(H,103,125)(H,104,126)(H,105,135)(H,106,122)(H,107,121)(H,108,123)(H,109,131)(H,110,127)(H,111,132)(H,112,128)(H,113,129)(H,114,136)(H,115,137)(H,116,133)(H,117,134)(H,118,130)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,66-,67-,68-/m0/s1

InChI Key

DUDXZJRHGONAAZ-ZFOLPASKSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)CC5=CC=C(C=C5)O

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC2=O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N)CC5=CC=C(C=C5)O

Other CAS RN

157214-61-4

sequence

RGGRLCYCRGWICVCVGR

synonyms

PG-4 protegrin
protegrin PG-4
protegrin-4

Origin of Product

United States

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